molecular formula C9H6N4O4 B15361910 4-Nitro-1-(4-nitrophenyl)pyrazole CAS No. 52944-54-4

4-Nitro-1-(4-nitrophenyl)pyrazole

Cat. No.: B15361910
CAS No.: 52944-54-4
M. Wt: 234.17 g/mol
InChI Key: FUCHUFPDHFDJEN-UHFFFAOYSA-N
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Description

4-Nitro-1-(4-nitrophenyl)pyrazole is a chemical compound characterized by its nitro groups and pyrazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-1-(4-nitrophenyl)pyrazole typically involves the reaction of 4-nitrophenylhydrazine with 1,3-diketones under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then cyclized to form the pyrazole ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and control reaction conditions. The use of catalysts and optimized reaction parameters can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-1-(4-nitrophenyl)pyrazole can undergo various chemical reactions, including:

  • Oxidation: The nitro groups can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: Reduction of the nitro groups can yield amino derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.

  • Substitution: Electrophilic substitution reactions often use strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).

Major Products Formed:

  • Oxidation: Nitroso derivatives, nitrate esters.

  • Reduction: Amino derivatives, hydrazine derivatives.

  • Substitution: Halogenated pyrazoles, alkylated pyrazoles.

Scientific Research Applications

4-Nitro-1-(4-nitrophenyl)pyrazole has several applications in scientific research:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Nitro-1-(4-nitrophenyl)pyrazole exerts its effects involves its interaction with molecular targets and pathways. The nitro groups play a crucial role in its biological activity, often participating in redox reactions that affect cellular processes.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

  • Receptors: It can bind to receptors on cell surfaces, influencing signal transduction pathways.

Comparison with Similar Compounds

  • 3-Nitro-1-(4-nitrophenyl)pyrazole

  • 5-Nitro-1-(4-nitrophenyl)pyrazole

  • 2-Nitro-1-(4-nitrophenyl)pyrazole

Properties

CAS No.

52944-54-4

Molecular Formula

C9H6N4O4

Molecular Weight

234.17 g/mol

IUPAC Name

4-nitro-1-(4-nitrophenyl)pyrazole

InChI

InChI=1S/C9H6N4O4/c14-12(15)8-3-1-7(2-4-8)11-6-9(5-10-11)13(16)17/h1-6H

InChI Key

FUCHUFPDHFDJEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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